molecular formula C13H16BFO4 B12304336 2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12304336
M. Wt: 266.07 g/mol
InChI Key: DUYOJMVCAHNIMT-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a fluorinated benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorobenzo[d][1,3]dioxole with a boronic ester precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the fluorinated benzodioxole is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the fluorinated benzodioxole and the tetramethyl-1,3,2-dioxaborolane moieties.

Properties

Molecular Formula

C13H16BFO4

Molecular Weight

266.07 g/mol

IUPAC Name

2-(4-fluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-11(10(8)15)17-7-16-9/h5-6H,7H2,1-4H3

InChI Key

DUYOJMVCAHNIMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCO3)F

Origin of Product

United States

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